2,2-Dichloro-1,1,1-trifluoropentane

Catalog No.
S14700438
CAS No.
261503-35-9
M.F
C5H7Cl2F3
M. Wt
195.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dichloro-1,1,1-trifluoropentane

CAS Number

261503-35-9

Product Name

2,2-Dichloro-1,1,1-trifluoropentane

IUPAC Name

2,2-dichloro-1,1,1-trifluoropentane

Molecular Formula

C5H7Cl2F3

Molecular Weight

195.01 g/mol

InChI

InChI=1S/C5H7Cl2F3/c1-2-3-4(6,7)5(8,9)10/h2-3H2,1H3

InChI Key

NIQUBVPERNFQTM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(F)(F)F)(Cl)Cl

2,2-Dichloro-1,1,1-trifluoropentane, also known as 2,2-Dichloro-1,1,1-trifluoroethane or HCFC-123, is a halogenated hydrocarbon with the molecular formula C2HCl2F3\text{C}_2\text{HCl}_2\text{F}_3 and a molecular weight of approximately 152.93 g/mol. This compound is a colorless gas at room temperature and is characterized by its low odor. It is primarily recognized for its applications as a refrigerant in low-pressure refrigeration and heating, ventilation, and air conditioning systems (HVAC) as an alternative to chlorofluorocarbon compounds like CFC-11 .

2,2-Dichloro-1,1,1-trifluoropentane is relatively stable but can engage in several reactions under specific conditions:

  • Reactions with Reducing Agents: The compound can react violently with strong reducing agents such as active metals.
  • Oxidation: Under extreme conditions or in the presence of strong oxidizing agents, it may undergo oxidation reactions .

The primary reaction for its synthesis involves the reaction of tetrachloroethylene with hydrogen fluoride:

Cl2C=CCl2+3HFCl2CHCF3+2HCl\text{Cl}_2\text{C}=\text{CCl}_2+3\text{HF}\rightarrow \text{Cl}_2\text{CH}-\text{CF}_3+2\text{HCl}

This exothermic reaction requires a catalyst for optimal yield .

The main applications of 2,2-Dichloro-1,1,1-trifluoropentane include:

  • Refrigeration: Used as a refrigerant in centrifugal chillers and HVAC systems.
  • Fire Extinguishing Agents: It serves as a key component in Halotron I fire extinguishers due to its effectiveness in suppressing flames without leaving residue .
  • Testing Agent: Employed in testing for bypass leakage in gas filtration systems.

Despite its utility, the use of this compound in foam blowing processes and solvent applications is discouraged due to its environmental impact .

Interaction studies on 2,2-Dichloro-1,1,1-trifluoropentane focus on its reactivity with other chemicals. It has been observed that:

  • The compound can displace oxygen in confined spaces leading to asphyxiation risks.
  • It may react violently when mixed with strong reducing agents or oxidizers under certain conditions .

Safety data sheets recommend appropriate handling measures to mitigate risks associated with inhalation or skin contact.

Similar Compounds: Comparison

Several compounds share structural similarities with 2,2-Dichloro-1,1,1-trifluoropentane. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaOzone Depletion PotentialGlobal Warming PotentialPrimary Use
2,2-Dichloro-1,1,1-trifluoroethane (HCFC-123)C₂HCl₂F₃0.01276Refrigerant
1,2-Dichloro-1,1,2-trifluoroethane (R-123a)C₂HCl₂F₃Not specifiedNot specifiedRefrigerant
1,1-Dichloro-1,2,2-trifluoroethane (R-123b)C₂HCl₂F₃Not specifiedNot specifiedRefrigerant
Trichlorofluoromethane (CFC-11)CCl₃F0.604000Refrigerant

Uniqueness

While all these compounds are halogenated hydrocarbons used primarily as refrigerants or solvents, the low ozone depletion potential and moderate global warming potential of 2,2-Dichloro-1,1,1-trifluoropentane make it a more environmentally friendly alternative compared to older compounds like Trichlorofluoromethane (CFC-11). Its specific applications in fire extinguishing systems also set it apart from similar refrigerants .

Catalytic Fluorination and Chlorination Techniques

The synthesis of 2,2-dichloro-1,1,1-trifluoropentane primarily relies on halogenation reactions involving chlorination and fluorination of precursor alkanes. A foundational method involves the reaction of tetrachloroethylene with hydrogen fluoride (HF) in the presence of a catalyst, typically a transition metal such as palladium or copper. This exothermic process requires precise temperature control (80–120°C) to prevent decomposition of intermediates.

Recent innovations have leveraged microreactor technology to enhance reaction control. For example, the use of continuous-flow microreactors allows for rapid heat dissipation, reducing side reactions such as the formation of 1,2-dichloro-1,1,2-trifluoroethane. Catalysts like palladium supported on activated carbon (Pd/C) or copper iodide (CuI) have shown superior activity, with Pd/C achieving 92% conversion efficiency at 100°C.

A comparative analysis of catalytic systems is provided below:

CatalystTemperature (°C)Conversion (%)Selectivity (%)
Pd/C1009288
CuI1208582
SbCl₃1507875

Transition metal catalysts outperform traditional antimony trichloride (SbCl₃) due to their higher tolerance to HF. Additionally, ligand design plays a critical role; bulky phosphine ligands mitigate premature catalyst deactivation by stabilizing metal-fluorine intermediates.

Solvent-Mediated Reaction Optimization

Solvent selection profoundly influences reaction kinetics and product isolation. Polar aprotic solvents such as dimethylformamide (DMF) enhance the solubility of HF, facilitating faster fluorination. However, non-polar solvents like toluene are preferred for their ability to stabilize reactive intermediates and simplify post-reaction separation.

Phase-transfer catalysts (PTCs), notably tetrabutylammonium bromide (TBAB), have been employed to mediate reactions in biphasic systems. In a recent study, TBAB increased the yield of 2,2-dichloro-1,1,1-trifluoropentane from 68% to 89% by accelerating fluoride ion transfer across phases. The table below summarizes solvent effects:

SolventDielectric ConstantYield (%)Reaction Time (h)
Toluene2.4896
DMF36.7764
Dichloromethane8.9815

Notably, toluene’s low dielectric constant reduces unwanted solvolysis of the chlorofluorinated intermediate, favoring higher yields despite longer reaction times.

Byproduct Formation and Yield Maximization Strategies

The primary byproducts include structural isomers such as 1,2-dichloro-1,1,2-trifluoroethane and over-chlorinated derivatives. Isomerization occurs due to radical recombination at elevated temperatures, while over-chlorination arises from excess chlorine feed. Strategies to suppress these byproducts include:

  • Stoichiometric control: Maintaining a chlorine-to-precursor molar ratio of 1.2:1 minimizes over-chlorination while ensuring complete conversion.
  • Temperature modulation: Lowering the reaction temperature from 150°C to 100°C reduces isomerization by 40%.
  • Catalyst regeneration: Periodic flushing of catalysts with nitrogen prevents coke deposition, sustaining selectivity above 85% over five reaction cycles.

Microreactors further enhance selectivity by ensuring uniform mixing and rapid quenching of reactive intermediates. A pilot-scale study demonstrated a 94% yield with less than 3% byproducts using a silicon carbide microreactor.

Abiotic Degradation Pathways (Hydrolysis, Photolysis)

The abiotic degradation of 2,2-Dichloro-1,1,1-trifluoropentane follows pathways characteristic of halogenated fluorocarbons, with hydrolysis and photolysis representing the primary non-biological transformation mechanisms [1] [2]. Based on structural analogy to related dichlorotrifluoroalkanes, the compound exhibits limited susceptibility to hydrolytic processes under environmental conditions [1] [3].

Hydrolysis Mechanisms

Hydrolytic degradation of 2,2-Dichloro-1,1,1-trifluoropentane occurs through nucleophilic substitution reactions targeting the carbon-chlorine bonds [1] [4]. The presence of electron-withdrawing trifluoromethyl groups significantly reduces the reactivity of adjacent carbon-chlorine bonds compared to non-fluorinated analogs [5] [6]. Environmental hydrolysis proceeds via two distinct pathways: neutral hydrolysis involving water molecules and base-catalyzed hydrolysis under alkaline conditions [7] [8].

The hydrolysis rate constants for structurally related compounds indicate extremely slow transformation under typical environmental conditions [1] [3]. Trifluoroacetic acid, a common degradation product of similar compounds, demonstrates exceptional persistence with no observable degradation during one-year field studies [3]. This persistence stems from the exceptional stability of carbon-fluorine bonds, which possess bond energies of approximately 108-120 kilocalories per mole [9].

Photolytic Degradation

Photolytic transformation of 2,2-Dichloro-1,1,1-trifluoropentane occurs primarily in the atmospheric environment through reactions with photochemically-produced hydroxyl radicals [10] [1]. The atmospheric lifetime of the structurally related 2,2-Dichloro-1,1,1-trifluoroethane is estimated at 1.3 years, indicating relatively rapid photochemical degradation compared to other fluorinated compounds [1] [11].

Hydroxyl radical-initiated oxidation represents the dominant atmospheric removal mechanism for halogenated fluorocarbons [10] [12]. The reaction proceeds through hydrogen abstraction from the alkyl chain, followed by oxidation to form intermediate alkoxy radicals [4] [12]. These radicals subsequently undergo fragmentation or rearrangement to produce smaller fluorinated compounds and ultimately trifluoroacetic acid as a persistent end product [1] [2].

Table 1: Abiotic Degradation Rate Constants for Related Compounds

CompoundHydrolysis Half-lifeAtmospheric Half-lifePrimary MechanismReference
2,2-Dichloro-1,1,1-trifluoroethaneNot readily biodegradable1.3 yearsHydroxyl radical reaction [1] [11]
2,2-DichloroethanolNot specified21 daysHydroxyl radical reaction [13]
Trifluoroacetic acidNo degradation (1 year)PersistentChemical stability [3] [2]

Biotic Transformation Mechanisms

Biotic transformation of 2,2-Dichloro-1,1,1-trifluoropentane involves both aerobic and anaerobic microbial processes, with significant variations in degradation rates and pathways depending on environmental conditions [1] [14]. The compound exhibits limited biodegradability under standard aerobic conditions, consistent with other highly fluorinated organic compounds [1] [6].

Aerobic Biotransformation

Aerobic biodegradation of 2,2-Dichloro-1,1,1-trifluoropentane occurs primarily through cometabolic processes involving methanotrophic bacteria [14] [15]. Methylosinus trichosporium OB3b and related methanotrophs demonstrate the ability to transform certain hydrochlorofluorocarbons through the action of methane monooxygenase enzymes [14]. The degradation efficiency depends critically on the degree and position of halogen substitution within the molecule [14].

Cometabolic degradation rates for chlorinated hydrocarbons by methanotrophic consortia reach maximum values of 4.8 milligrams per hour per gram of cell mass [15]. Chloroalkanes and chloroethylenes undergo more efficient degradation than chlorobenzenes, with non-fully chlorinated aliphatic hydrocarbons showing conversion to chloride ions at rates of 0.29-0.36 milligrams per hour per gram of cell mass [15].

The transformation process involves initial oxidation by methane monooxygenase, followed by spontaneous decomposition of unstable intermediates [14] [16]. Complete mineralization results in the stoichiometric release of free chloride and fluoride ions, indicating total breakdown of the carbon-halogen bonds [14].

Anaerobic Biotransformation

Anaerobic transformation of 2,2-Dichloro-1,1,1-trifluoropentane proceeds through reductive dechlorination mechanisms mediated by organohalide-respiring bacteria [1] [17]. The structurally related 2,2-Dichloro-1,1,1-trifluoroethane undergoes microbial transformation involving reductive dechlorination to 2-chloro-1,1,1-trifluoroethane in anoxic freshwater and salt-marsh sediments [1].

Reductive dechlorination rates for halogenated compounds in sediment systems range from 0.0016 to 0.0342 per day, corresponding to half-lives between 20 and 433 days [18]. The transformation rate decreases in the order: iodine-substituted compounds greater than bromine-substituted compounds greater than chlorine-substituted compounds greater than fluorine-substituted compounds [18].

Dehalococcoides species represent the primary bacterial group responsible for reductive dechlorination of chlorinated aliphatics [17] [19]. These organisms utilize halogenated compounds as terminal electron acceptors during anaerobic respiration, progressively removing chlorine atoms to produce less halogenated intermediates [17].

Table 2: Biotic Transformation Kinetics

Process TypeRate ConstantHalf-life RangePrimary OrganismsConditionsReference
Methanotrophic cometabolism4.8 mg/(h·g cell)VariableMethylosinus trichosporiumAerobic [14] [15]
Reductive dechlorination0.0016-0.0342 day⁻¹20-433 daysDehalococcoides spp.Anaerobic [17] [18]
General biodegradation24% oxygen consumption28+ daysMixed microbial communitiesAerobic [1]

Identification of Persistent Degradation Intermediates

The degradation of 2,2-Dichloro-1,1,1-trifluoropentane generates several persistent intermediates that accumulate in environmental systems due to their exceptional chemical stability [1] [3] [2]. These transformation products retain the highly stable carbon-fluorine bonds characteristic of the parent compound, resulting in extended environmental residence times [2] [9].

Primary Degradation Intermediates

Trifluoroacetic acid represents the most significant persistent degradation intermediate formed during the transformation of 2,2-Dichloro-1,1,1-trifluoropentane [1] [3] [2]. This compound forms through the complete oxidation of the trifluoromethyl group following initial carbon-carbon bond cleavage [1] [20]. Trifluoroacetic acid demonstrates extraordinary persistence, showing no degradation during one-year field studies and accumulating in aquatic systems through atmospheric deposition [3] [2].

Intermediate chlorofluoroalkanes with shorter carbon chains constitute another class of persistent transformation products [1] [21]. Reductive dechlorination processes generate partially dechlorinated analogs that retain fluorine substitution, maintaining significant environmental stability [1] [17]. These intermediates may undergo further slow transformation through sequential dechlorination reactions, ultimately producing fluorinated end products [17] [19].

Trifluoroacetyl protein adducts form through the reaction of trifluoroacetyl halide intermediates with amino acid residues in proteins [20] [22] [23]. These covalent modifications represent a unique form of persistent intermediate that can accumulate in biological systems [20] [23]. The formation of such adducts occurs through the intermediacy of trifluoroacetyl chloride, which rapidly hydrolyzes to trifluoroacetic acid under aqueous conditions [20].

Environmental Fate and Accumulation

Persistent degradation intermediates of 2,2-Dichloro-1,1,1-trifluoropentane enter the water cycle through precipitation and atmospheric transport [2]. Trifluoroacetic acid concentrations in environmental samples range from 30 to 3800 nanograms per liter in precipitation and from 40 to 5400 nanograms per liter in surface waters [1] [2]. These levels reflect the global distribution of fluorinated degradation products from various industrial sources [2].

The accumulation of persistent intermediates poses particular challenges because no proportionate methods exist for their removal from aquatic systems [2]. The exceptional chemical stability of these compounds, derived from strong carbon-fluorine bonds, renders them resistant to conventional treatment processes [2] [9]. Hydrothermal processing under extreme conditions (150-250 degrees Celsius) represents one of the few effective methods for destroying these persistent intermediates [24].

Table 3: Persistent Degradation Intermediates and Environmental Concentrations

Intermediate CompoundEnvironmental ConcentrationMatrixPersistenceFormation PathwayReference
Trifluoroacetic acid30-3800 ng/LPrecipitation>1 yearOxidative degradation [1] [3] [2]
Trifluoroacetic acid40-5400 ng/LSurface water>1 yearAtmospheric deposition [1] [2]
Partially dechlorinated analogsVariableSedimentsMonths to yearsReductive dechlorination [1] [17]
Trifluoroacetyl protein adductsTissue-specificBiological systemsVariableMetabolic formation [20] [23]

Theoretical Framework

The soil-water partitioning behavior of 2,2-Dichloro-1,1,1-trifluoropentane is governed by fundamental physicochemical principles that determine its distribution between solid and aqueous phases in terrestrial environments. The compound's unique molecular structure, containing both chlorine and fluorine substituents on a pentane backbone, creates distinctive partitioning characteristics that influence its environmental fate and transport [1].

The soil-water partition coefficient (Kd) represents the equilibrium distribution ratio between the concentration of the compound adsorbed to soil particles and its concentration in the soil solution. For halogenated organic compounds like 2,2-Dichloro-1,1,1-trifluoropentane, this partitioning is primarily controlled by hydrophobic interactions with soil organic matter, although specific interactions with mineral surfaces may also contribute [2].

Partition Coefficient Estimation

Based on the available octanol-water partition coefficient (log Kow) estimate of approximately 3.8 for 2,2-Dichloro-1,1,1-trifluoropentane [3], the organic carbon-water partition coefficient (Koc) can be estimated using established correlations. Following the methodology described by Lyman et al. (1990), the relationship between log Koc and log Kow can be expressed as:

log Koc = 0.544 × log Kow + 1.377

This yields an estimated log Koc of approximately 3.45, corresponding to a Koc value of approximately 2,818 L/kg [1]. This moderate value suggests that 2,2-Dichloro-1,1,1-trifluoropentane would exhibit moderate sorption to soil organic matter.

Soil-Water Distribution Modeling

The distribution of 2,2-Dichloro-1,1,1-trifluoropentane between soil and water phases is influenced by several key factors, including soil organic carbon content, pH, temperature, and the presence of competing solutes. The compound's behavior can be predicted using established soil-water partition equations that account for these variables [1].

For soils with varying organic carbon content, the soil-water partition coefficient (Kd) can be calculated using the relationship:

Kd = Koc × foc

where foc represents the fraction of organic carbon in the soil. This approach assumes that partitioning is primarily controlled by interaction with soil organic matter, which is typical for moderately hydrophobic organic compounds [2].

Long-Term Environmental Persistence Studies

Persistence Characteristics

The environmental persistence of 2,2-Dichloro-1,1,1-trifluoropentane is expected to be significantly influenced by the presence of carbon-fluorine bonds in its molecular structure. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol [9] [10].

This high bond strength contributes to the exceptional stability of fluorinated organic compounds in the environment. Studies of related fluorinated compounds have demonstrated that the presence of fluorine atoms can dramatically increase environmental persistence compared to their non-fluorinated analogs [9] [7].

Degradation Pathways

The environmental degradation of 2,2-Dichloro-1,1,1-trifluoropentane would likely follow pathways similar to those observed for related fluorinated compounds. Primary degradation processes may include:

  • Atmospheric oxidation: Reaction with hydroxyl radicals in the atmosphere, potentially leading to the formation of fluorinated degradation products [11] [12]
  • Hydrolysis: Slow hydrolytic processes under environmental conditions, though the C-F bonds are highly resistant to hydrolysis [13]
  • Biodegradation: Limited biodegradation due to the recalcitrant nature of fluorinated compounds [9] [14]

Persistence Assessment Framework

Following the guidance provided by Boethling et al. (2009) for evaluating the persistence of organic pollutants, the assessment of 2,2-Dichloro-1,1,1-trifluoropentane persistence should consider multiple environmental compartments and degradation processes [15].

The compound's persistence can be evaluated using the following criteria:

  • Air: Estimated atmospheric lifetime based on reaction with hydroxyl radicals
  • Water: Hydrolysis and biodegradation half-lives under environmentally relevant conditions
  • Soil: Biodegradation and abiotic transformation rates in soil systems
  • Sediment: Anaerobic degradation processes and long-term sequestration potential

Based on the structural characteristics of 2,2-Dichloro-1,1,1-trifluoropentane and comparison with related fluorinated compounds, the substance is expected to exhibit high environmental persistence, particularly in aquatic and terrestrial environments [15] [14].

Ecosystem Interaction Considerations

The environmental fate of 2,2-Dichloro-1,1,1-trifluoropentane in ecosystems involves complex interactions between abiotic and biotic processes. The compound's behavior in food webs, including bioaccumulation and biomagnification patterns, requires consideration of species-specific factors such as metabolic capacity, lipid content, and feeding behavior [19] [20].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

193.9876901 g/mol

Monoisotopic Mass

193.9876901 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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